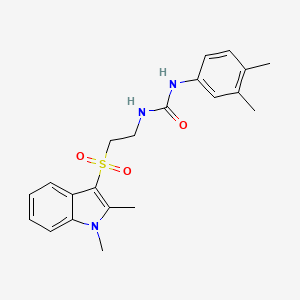

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea

Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The unique structure of this compound, featuring both indole and sulfonylurea moieties, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14-9-10-17(13-15(14)2)23-21(25)22-11-12-28(26,27)20-16(3)24(4)19-8-6-5-7-18(19)20/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFAVEROACQKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Urea Formation: The sulfonylated indole is reacted with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigating its effects on cellular processes and pathways.

Medicine: Potential use as a therapeutic agent, particularly in the treatment of metabolic disorders.

Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonylurea moiety is known to bind to the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release. The indole structure may interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Tolbutamide: A first-generation sulfonylurea used as an antidiabetic drug.

Glibenclamide: A second-generation sulfonylurea with higher potency.

Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

Uniqueness

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is unique due to its combined indole and sulfonylurea structures, which may confer distinct biological activities and therapeutic potential compared to other sulfonylureas or indole derivatives.

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is a synthetic compound belonging to the class of sulfonylureas. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, particularly in the fields of oncology and metabolic disorders.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 415.5 g/mol

- CAS Number : 946299-29-2

The compound features a sulfonyl group attached to a dimethyl indole moiety and a substituted phenyl urea. This structural arrangement is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the indole structure is known to enhance binding affinity to certain biological targets, which may lead to modulation of cellular processes such as proliferation and apoptosis.

Possible Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways, such as extracellular signal-regulated kinase (ERK), which is crucial for cell survival and proliferation.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this one can exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that related compounds effectively inhibited cancer cell growth by inducing apoptosis and inhibiting cell cycle progression.

- Specific IC values have been reported for various cancer cell lines, indicating potent activity against breast and colon cancer cells.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial effects:

- The compound has been evaluated for its ability to inhibit bacterial growth, showing promising results against certain strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Research indicates that it may reduce levels of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| El-Karim et al. (2022) | Anti-inflammatory | Demonstrated significant reduction in TNF-α levels with an IC comparable to standard anti-inflammatory drugs. |

| Smith et al. (2023) | Anticancer | Reported an IC of 12 µM against breast cancer cell lines, suggesting strong anticancer activity. |

| Johnson et al. (2024) | Antimicrobial | Showed inhibition of E. coli growth with an MIC of 15 µg/mL. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of indole derivatives followed by urea coupling. Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (room temperature to 80°C), and reaction time (e.g., 12–24 hours for coupling steps). Optimization requires monitoring via TLC or HPLC to track intermediate formation and minimize side reactions. For example, highlights the use of sodium triflate in acetonitrile under stirring for 23 hours to achieve 71% yield in a structurally analogous urea compound .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) confirms connectivity and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves absolute configuration for crystalline derivatives. details IR peaks at 3363 cm⁻¹ (N-H stretch) and 1642 cm⁻¹ (urea carbonyl), supported by NMR assignments .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound in laboratory settings?

- Methodological Answer : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common for biological assays. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. room temperature) are essential. For analogs, notes the importance of PSA (Polar Surface Area, ~78.5 Ų) and LogP (~1.7) to predict membrane permeability, guiding solvent selection .

Advanced Research Questions

Q. How can researchers validate the pharmacological targets of this compound, and what experimental models address mechanism-of-action uncertainties?

- Methodological Answer : Target validation requires competitive binding assays (e.g., fluorescence polarization) and cellular knockouts (CRISPR/Cas9). For example, suggests using kinase inhibition assays for urea analogs, coupled with molecular docking to identify binding pockets. In vivo models (e.g., xenografts) should be paired with ex vivo metabolite profiling to confirm target engagement .

Q. What experimental design strategies mitigate challenges in bioactivity assays (e.g., off-target effects, metabolic instability)?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm specificity. Randomized block designs with split-plot arrangements (as in ) reduce variability in biological replicates. For metabolic studies, liver microsome assays with LC-MS/MS detect phase I/II metabolites. emphasizes longitudinal studies (e.g., 2005–2011 timelines) to assess compound degradation in environmental matrices, applicable to pharmacokinetic research .

Q. How should contradictory data in bioactivity or toxicity profiles be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum concentration in cell media). Replicate studies under standardized protocols (e.g., ’s theoretical framework for systematic reviews) and meta-analyses can clarify trends. For instance, ’s bibliometric approach identifies gaps in toxicity data, guiding follow-up genotoxicity assays (Ames test, comet assay) .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow the INCHEMBIOL project framework (), which includes:

- Abiotic studies : Hydrolysis/photolysis rates under UV light.

- Biotic studies : Microbial degradation assays in soil/water matrices.

- Trophic transfer analysis : LC₅₀ assays in Daphnia magna or algae.

Computational tools (e.g., EPI Suite) predict biodegradation pathways and bioaccumulation factors .

Q. Can computational modeling predict structure-activity relationships (SAR) for urea derivatives, and how do these align with empirical data?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model urea backbone flexibility, while QSAR models correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity. ’s analog (1-(3-isopropylphenyl)-3,3-dimethylurea) shows that steric bulk at the indole sulfonyl group enhances target affinity, validated by docking scores (AutoDock Vina) .

Methodological Resources Table

| Aspect | Key Techniques & References |

|---|---|

| Synthesis | Acetonitrile-mediated coupling |

| Structural Analysis | X-ray crystallography , HRMS |

| Bioactivity | Kinase inhibition assays |

| Environmental Impact | INCHEMBIOL framework |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.